N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
Benzothiazoles and thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Chemical Properties
- Heterocyclic Synthesis : Research has demonstrated the use of related benzo[d]thiazole derivatives in the synthesis of heterocyclic compounds, showcasing the potential for creating diverse chemical structures with significant biological activities. For instance, the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization highlights the versatility of benzo[d]thiazole derivatives in organic synthesis (Wang et al., 2008).
- Novel Compound Synthesis : The design and synthesis of novel benzo[d]thiazole-2-carboxamide derivatives have been explored for their potential as EGFR inhibitors, demonstrating the compound's utility in the development of cancer therapeutics (Zhang et al., 2017).
Biological and Pharmaceutical Applications
- Antitumor Activity : Studies have synthesized new derivatives and investigated their antitumor activities, finding some compounds with significant effects, suggesting potential applications in cancer therapy (Ostapiuk et al., 2017).
- Antimicrobial Agents : Research into 2-phenylamino-thiazole derivatives has uncovered potent antimicrobial properties against various bacterial and fungal strains, indicating the usefulness of benzo[d]thiazole derivatives in developing new antibiotics (Bikobo et al., 2017).
Material Science and Corrosion Inhibition
- Corrosion Inhibitors : Benzothiazole derivatives have been evaluated for their efficacy as corrosion inhibitors, showcasing their potential in protecting metals against corrosion, thus extending the lifespan of materials in aggressive environments (Hu et al., 2016).
Mechanism of Action
Target of Action
The compound, also known as N-[1-(thiophen-2-yl)cyclopentyl]-1,3-benzothiazole-6-carboxamide, is a synthetic derivative of thiophene . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . .
Mode of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . They act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives have been found in many potent biologically active compounds . They have diverse biological activities and can affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found in many potent biologically active compounds . They have diverse biological activities and can have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-16(12-5-6-13-14(10-12)22-11-18-13)19-17(7-1-2-8-17)15-4-3-9-21-15/h3-6,9-11H,1-2,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNKZCQDHOIHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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